
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and have been studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 7-methoxy-2-methyl-2,3-dihydro-1H-isoindole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound. Additionally, the optimization of reaction conditions and the use of environmentally friendly solvents and catalysts are crucial for sustainable industrial production .
化学反应分析
Types of Reactions
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the isoindolone ring.
Reduction: Reduced isoindolone derivatives.
Substitution: Substituted isoindolone derivatives with various functional groups.
科学研究应用
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.
作用机制
The mechanism of action of 3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell signaling and metabolism. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function and signaling .
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
7-Methoxy-2-methyl-2,3-dihydro-1H-isoindole: A precursor in the synthesis of various isoindolone derivatives.
3-(Aminomethyl)benzaldehyde: Used in the synthesis of bioactive compounds.
Uniqueness
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an aminomethyl group and a methoxy-substituted isoindolone ring makes it a versatile compound for various applications in scientific research and industry .
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-(aminomethyl)-7-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-8(6-12)7-4-3-5-9(15-2)10(7)11(13)14/h3-5,8H,6,12H2,1-2H3 |
InChI 键 |
VZBVGIXURGIZLX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C2=C(C1=O)C(=CC=C2)OC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


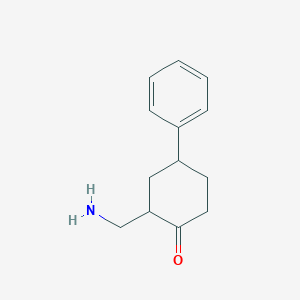
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
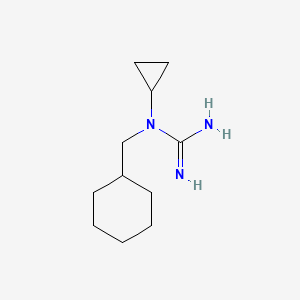
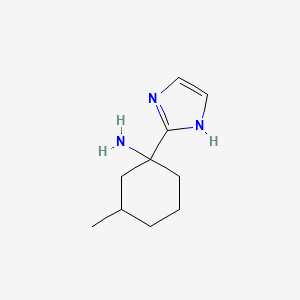
![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)


![6,9-Diazaspiro[4.6]undecan-10-one](/img/structure/B13218776.png)
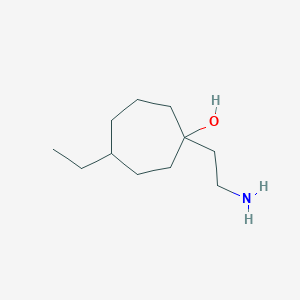
![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)
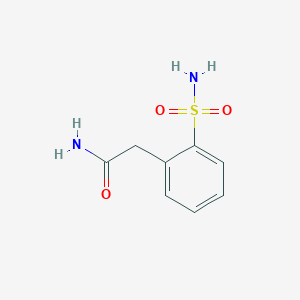
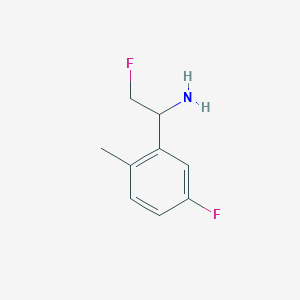
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)
